(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one
Overview
Description
(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound features a benzyl group attached to the nitrogen atom of the indole ring and a triazole ring linked to the imino group. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the indole ring reacts with benzyl chloride in the presence of a base.
Formation of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (click chemistry).
Final Assembly: The final step involves the condensation of the triazole ring with the indole core to form the imino linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The indole and triazole rings may undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation Products: Benzaldehyde, benzoic acid derivatives.
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Various functionalized indole and triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The triazole ring may enhance binding affinity and specificity to the target molecules, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
1-Benzyl-2-phenylindole: Studied for its estrogen receptor binding affinity.
1,2,4-Triazole derivatives: Widely used in antifungal medications.
Uniqueness
(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one is unique due to the combination of the indole and triazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Properties
IUPAC Name |
(3Z)-1-benzyl-3-(1,2,4-triazol-4-ylimino)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c23-17-16(20-21-11-18-19-12-21)14-8-4-5-9-15(14)22(17)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2/b20-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXXYYQMKRIIO-SILNSSARSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=NN4C=NN=C4)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3/C(=N/N4C=NN=C4)/C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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